Eravacycline dihydrochloride

Descripción general

Descripción

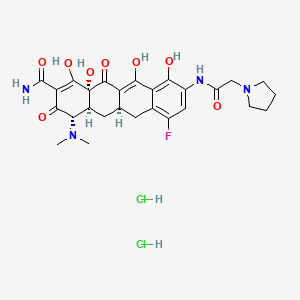

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .

Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .Molecular Structure Analysis

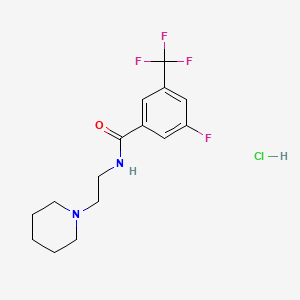

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .Aplicaciones Científicas De Investigación

Broad-Spectrum Antimicrobial Activity : Eravacycline demonstrates broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and anaerobic bacteria, with notable potency against multidrug-resistant bacteria. It is structurally similar to tigecycline and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit (Zhanel et al., 2016).

Efficacy in Various Infections : Eravacycline has been evaluated in phase II and III clinical trials for the treatment of complicated intra-abdominal infection (cIAI) and complicated urinary tract infection (cUTI), showing promising efficacy and safety profiles (Solomkin et al., 2013).

In Vitro and In Vivo Efficacy : Studies have demonstrated the in vitro and in vivo efficacy of eravacycline against a variety of bacterial pathogens. Its activity remains potent even against multidrug-resistant strains (Morrissey et al., 2019).

Safety and Tolerability : Clinical trials have found eravacycline to be generally well tolerated. Common adverse events reported include gastrointestinal effects such as nausea and vomiting, but with low incidence rates in the eravacycline treatment groups (Solomkin et al., 2016).

Pharmacokinetics and Drug Compatibility : Eravacycline exhibits linear pharmacokinetics and has been assessed for compatibility with other parenteral medications, demonstrating physical compatibility with most of them. This compatibility information is essential for co-administration in clinical settings (Avery et al., 2019).

Potential Use in Treating Multidrug-Resistant Infections : Eravacycline shows potential as a treatment option for serious infections caused by multidrug-resistant pathogens, a growing concern in healthcare settings globally (Bassetti & Righi, 2014).

Safety And Hazards

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

Direcciones Futuras

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSSTYDNTVAEU-RZVFYPHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027691 | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eravacycline dihydrochloride | |

CAS RN |

1334714-66-7 | |

| Record name | Eravacycline dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)